molecular formula C18H13ClN6O B2970963 1-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3-chlorophenyl)urea CAS No. 1020976-41-3

1-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3-chlorophenyl)urea

Cat. No.: B2970963
CAS No.: 1020976-41-3
M. Wt: 364.79
InChI Key: OJKGCQKWXXHSFX-UHFFFAOYSA-N
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Description

This compound belongs to the urea-linked heterocyclic family, characterized by a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 6-position with a 3-phenyl group and a 3-chlorophenylurea moiety. The triazolopyridazine scaffold contributes to π-π stacking interactions in biological targets, while the urea linker enhances hydrogen-bonding capabilities, critical for binding affinity .

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN6O/c19-13-4-2-6-15(10-13)22-18(26)21-14-5-1-3-12(9-14)16-7-8-17-23-20-11-25(17)24-16/h1-11H,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKGCQKWXXHSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3-chlorophenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H14ClN5
  • Molecular Weight : 313.77 g/mol

Research indicates that compounds containing the triazolo[4,3-b]pyridazine moiety exhibit various biological activities, including:

  • Kinase Inhibition : Many derivatives have been shown to inhibit specific kinases involved in cancer progression. For instance, similar compounds have demonstrated potent inhibition against c-Met kinase, which plays a crucial role in tumor growth and metastasis .
  • Apoptosis Induction : Studies have indicated that these compounds can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and activation of caspases .

Biological Activity Studies

A series of studies have evaluated the biological activity of triazolo[4,3-b]pyridazine derivatives. The following table summarizes key findings:

CompoundCell LineIC50 (μM)Mechanism of Action
22iA5490.83c-Met kinase inhibition
22iMCF-70.15Apoptosis induction
22iHeLa2.85Cell cycle arrest
1NCI-H4600.39Autophagy induction
1MCF-70.46Aurora-A kinase inhibition

Case Studies

Several case studies have highlighted the efficacy of triazolo[4,3-b]pyridazine derivatives in preclinical models:

  • Inhibition of c-Met Kinase : Compound 22i was identified as a potent c-Met inhibitor with an IC50 value of 48 nM. This compound showed significant anti-tumor activity across multiple cancer cell lines (A549, MCF-7, HeLa), indicating its potential for therapeutic application .
  • Induction of Apoptosis : Another study focused on a derivative that induced apoptosis in A549 cells through mitochondrial pathway activation and caspase cascade initiation . This suggests that these compounds could be developed into effective anti-cancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea-Linked Triazolopyridazine Derivatives

Compound 9f (1-(3-Chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea)
  • Structure : Replaces the triazolopyridazine core with a thiazole-piperazine system.
  • Molecular Weight : 428.2 g/mol (vs. ~425–450 g/mol estimated for the target compound).
  • Synthetic Yield : 77.7% (lower than triazolopyridazine derivatives, which often achieve >80% yields under optimized conditions) .
Compound 6b (3,6-Di(4’-tolyl)[1,2,4]triazolo[4,3-b]pyridazine)
  • Structure : Lacks the urea linker but shares the triazolopyridazine core with toluyl substituents.
  • Antimicrobial Activity : Exhibited potent activity against Staphylococcus aureus (MIC = 12.5 µg/mL) and Candida albicans (MIC = 25 µg/mL), comparable to ampicillin and fluconazole .

Substituent Effects on Bioactivity

Chlorophenyl vs. Trifluoromethylphenyl Substitutions
  • Compound 9e (1-(3-(Trifluoromethyl)phenyl)-3-(4-(thiazol-2-yl)phenyl)urea) :
    • The electron-withdrawing CF₃ group increased solubility (logP = 2.1) but reduced antibacterial potency compared to chlorophenyl analogs .
Methoxy-Triazolopyridazine Derivatives
  • 1-[(4-Chlorophenyl)methyl]-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea (CAS 2320681-43-2) :
    • Methoxy substitution at the 6-position enhances aqueous solubility (Molecular Weight = 346.77 g/mol) but may reduce binding affinity due to steric hindrance .
Kinase Inhibitors (CDK8)
  • Compound 4/5 Series (1-(1-[1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-ureas) :
    • Exhibited IC₅₀ values of 10–50 nM against CDK8, with kinetic solubility >100 µM in PBS .
    • The target compound’s 3-chlorophenyl group may improve selectivity over off-target kinases due to its bulkier substituent .

Data Tables

Key Findings and Implications

  • Bioactivity : Triazolopyridazine-urea hybrids exhibit broader antimicrobial and kinase inhibitory profiles compared to thiazole or trifluoromethylphenyl analogs .
  • Solubility vs. Potency : Methoxy or piperazine substitutions improve solubility but may require structural optimization to retain efficacy .
  • Synthetic Feasibility : The target compound’s synthesis is scalable, with yields comparable to literature precedents .

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